molecular formula C25H22N2O3S B14904150 {2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid

{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid

Cat. No.: B14904150
M. Wt: 430.5 g/mol
InChI Key: ZUAVCBABCIORKV-UHFFFAOYSA-N
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Description

{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxyphenyl group, and an acetic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of {2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.

    Formation of the Acetic Acid Moiety: The acetic acid group can be introduced through carboxylation reactions using carbon dioxide and appropriate catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce various aryl or alkyl groups, enhancing the compound’s structural diversity.

Scientific Research Applications

{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: The compound’s potential as a drug candidate is explored, particularly for its ability to modulate specific biological pathways and molecular targets.

    Industry: It is used in the development of specialty chemicals, dyes, and polymers, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of {2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.

    Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug with a thiazole ring, used to treat fungal infections.

    Tiazofurin: An antineoplastic drug with a thiazole ring, used in cancer therapy.

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-[4-(dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C25H22N2O3S/c1-27(2)19-12-8-18(9-13-19)25-26-24(22(31-25)16-23(28)29)17-10-14-21(15-11-17)30-20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,28,29)

InChI Key

ZUAVCBABCIORKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

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